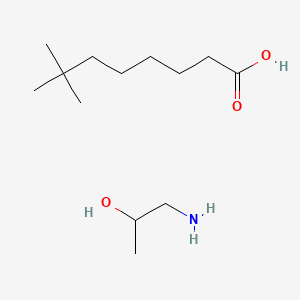![molecular formula C24H21NO2 B12686201 9,10-Anthracenedione, 1-[(4-butylphenyl)amino]- CAS No. 42887-27-4](/img/structure/B12686201.png)
9,10-Anthracenedione, 1-[(4-butylphenyl)amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(p-Butylanilino)anthraquinone is an organic compound belonging to the anthraquinone family Anthraquinones are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(p-Butylanilino)anthraquinone typically involves the reaction of 1-chloroanthraquinone with p-butylaniline under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution of the chlorine atom by the p-butylaniline group, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of 1-(p-Butylanilino)anthraquinone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the final compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 1-(p-Butylanilino)anthraquinone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the anthraquinone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Anthracene derivatives.
Substitution: Various substituted anthraquinone derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-(p-Butylanilino)anthraquinone has several scientific research applications, including:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of anticancer agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable anthraquinone core.
Mecanismo De Acción
The mechanism of action of 1-(p-Butylanilino)anthraquinone involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit key enzymes involved in cellular processes, such as topoisomerases and kinases, thereby exerting its biological effects. The presence of the butyl-substituted aniline group enhances its binding affinity and specificity towards these molecular targets.
Comparación Con Compuestos Similares
1-(p-Toluidino)anthraquinone: Similar structure but with a methyl group instead of a butyl group.
1-(p-Anilino)anthraquinone: Lacks the butyl substitution, resulting in different properties and applications.
1-(p-Ethylanilino)anthraquinone: Contains an ethyl group, leading to variations in its chemical and biological activities.
Uniqueness: 1-(p-Butylanilino)anthraquinone is unique due to the presence of the butyl-substituted aniline group, which imparts distinct chemical and biological properties. This substitution enhances its solubility, stability, and binding affinity towards molecular targets, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
42887-27-4 |
|---|---|
Fórmula molecular |
C24H21NO2 |
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
1-(4-butylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C24H21NO2/c1-2-3-7-16-12-14-17(15-13-16)25-21-11-6-10-20-22(21)24(27)19-9-5-4-8-18(19)23(20)26/h4-6,8-15,25H,2-3,7H2,1H3 |
Clave InChI |
GLFYBBZFIMBZKR-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC=C(C=C1)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


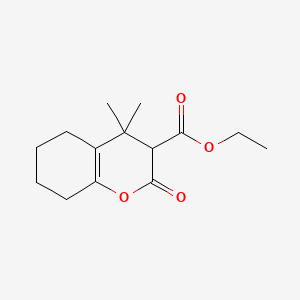
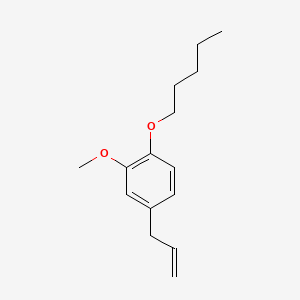
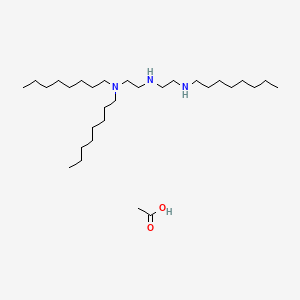
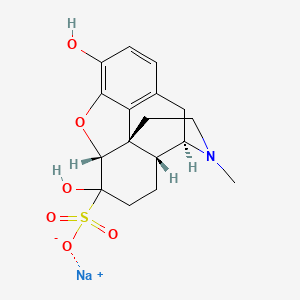
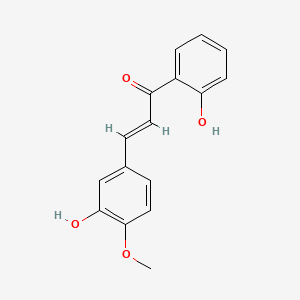
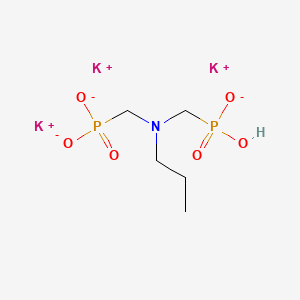


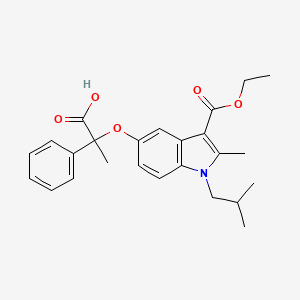
![6-Chloro-2-(3,4-dichlorophenyl)-2-methyl-3,4-dihydropyrano[2,3-b]pyridine](/img/structure/B12686171.png)
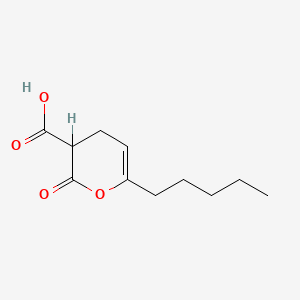
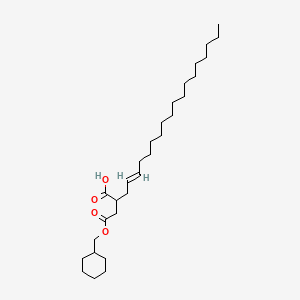
![2-[(4-Chloro-O-tolyl)azo]-3-oxo-N-phenylbutyramide](/img/structure/B12686194.png)
